molecular formula C19H16N4O4S B2489384 N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide CAS No. 955685-76-4

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide

Cat. No. B2489384
CAS RN: 955685-76-4
M. Wt: 396.42
InChI Key: XYLMETZHTXTPEF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of closely related compounds involves intricate processes designed to form specific chemical structures with precision. For example, the synthesis and characterization of a novel pyrazole derivative similar in structural complexity, "3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide," was achieved through several steps, including elemental analysis, FT-IR, NMR, MS, and UV–visible spectra, ultimately confirmed by single crystal X-ray diffraction studies (Kumara et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds within this chemical space often exhibits complex conformations and intermolecular interactions. The aforementioned pyrazole derivative crystallized in the triclinic crystal system, showing twisted conformations and intermolecular hydrogen bonds contributing to its three-dimensional supramolecular assembly. Such detailed structural analyses are crucial for understanding the compound's chemical behavior and potential applications (Kumara et al., 2018).

Chemical Reactions and Properties

Compounds of similar complexity engage in various chemical reactions, including cyclization and condensation, to form their intended structures. For instance, the microwave-promoted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides demonstrates a cleaner, more efficient method for synthesizing structurally related compounds (Saeed, 2009).

Scientific Research Applications

Antibacterial and Antitumor Activities

Research on benzo[d]thiazole derivatives has highlighted their promising antibacterial and cytotoxic activities. For instance, novel analogs of benzo[d]thiazole-based compounds have been synthesized and shown to exhibit significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cell lines, suggesting potential for medical applications in treating infections without harming host cells (Palkar et al., 2017). Another study identified benzo[d]thiazole-2-carboxamide derivatives as potential epidermal growth factor receptor inhibitors, showing moderate to excellent potency against various cancer cell lines, highlighting their therapeutic potential in cancer treatment (Zhang et al., 2017).

Sensor Applications

Derivatives of benzo[d]thiazole have also been utilized in sensor applications. Polyamic acids containing benzo[d]thiazole groups have been synthesized and employed in enzyme-free hydrogen peroxide biosensors, demonstrating rapid response times and high selectivity and sensitivity. This application suggests potential for developing non-enzymatic sensors for biomedical and environmental monitoring (Hua et al., 2011).

Drug Discovery and Development

In the context of drug discovery, thiazolides, including those with benzo[d]thiazole components, have been investigated for their anti-infectious properties against a range of pathogens. Research indicates that modifications in the thiazole ring and benzene ring can significantly impact the antiparasitic activity, underscoring the importance of structural variations in developing new therapeutics (Esposito et al., 2005).

Mechanism of Action

Target of Action

The primary targets of this compound are ATP-binding cassette transporters . These transporters are integral membrane proteins that use ATP hydrolysis to carry out certain biological processes, including translocation of various substrates across membranes and non-transport related processes such as translation of RNA and DNA repair .

Mode of Action

This compound acts as a modulator of ATP-binding cassette transporters . It interacts with these transporters, potentially altering their function or activity.

Biochemical Pathways

The compound’s interaction with ATP-binding cassette transporters suggests that it may affect various biochemical pathways involving these transporters . These could include pathways related to the transport of various substrates across cell membranes . The downstream effects of these changes in transporter activity are currently unknown .

Pharmacokinetics

These properties would have a significant impact on the compound’s bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . Given its role as a modulator of ATP-binding cassette transporters, it is likely that the compound could have a variety of effects depending on the specific transporters it interacts with and the tissues in which these transporters are expressed .

Action Environment

Environmental factors could potentially influence the compound’s action, efficacy, and stability . These could include factors such as pH, temperature, and the presence of other molecules that could interact with the compound .

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4S/c1-11-2-4-12(5-3-11)21-18(25)23-19-22-14(9-28-19)17(24)20-13-6-7-15-16(8-13)27-10-26-15/h2-9H,10H2,1H3,(H,20,24)(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLMETZHTXTPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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